4-Carbazol-9-yl-3-hydroxy-butyric acid
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Overview
Description
4-Carbazol-9-yl-3-hydroxy-butyric acid: is an organic compound that features a carbazole moiety attached to a butyric acid backbone. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbazol-9-yl-3-hydroxy-butyric acid typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Functionalization: The carbazole derivative is then functionalized to introduce the butyric acid moiety.
Industrial Production Methods
Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole is concentrated in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions
4-Carbazol-9-yl-3-hydroxy-butyric acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, such as carbazole-1-ol and carbazole-3-ol.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carbazole-1-ol, Carbazole-3-ol
Reduction: Reduced carbazole derivatives
Substitution: Substituted carbazole derivatives
Scientific Research Applications
4-Carbazol-9-yl-3-hydroxy-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its therapeutic potential in various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Carbazol-9-yl-3-hydroxy-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It influences several biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A basic structural element with similar electronic properties.
4-(9H-Carbazol-9-yl)phenylboronic acid: Another carbazole derivative with applications in organic electronics.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst used in various organic reactions.
Uniqueness
4-Carbazol-9-yl-3-hydroxy-butyric acid is unique due to its combination of a carbazole moiety with a butyric acid backbone, providing distinct chemical and biological properties that are not found in other carbazole derivatives.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-carbazol-9-yl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-11(9-16(19)20)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2,(H,19,20) |
InChI Key |
JIQNZLBKRJIDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CC(=O)O)O |
Origin of Product |
United States |
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